2-(3,5-Dimethylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one
Description
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14-11-15(2)13-18(12-14)29-16(3)21(28)26-9-7-25(8-10-26)20-6-5-19-23-22-17(4)27(19)24-20/h5-6,11-13,16H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEPJZRXSLCZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Key Observations :
- Core Heterocycle: The target compound’s triazolopyridazine core differs from the pyrazoline derivatives in .
- Synthetic Efficiency : Pyrazoline derivatives in achieved yields of 80–85% via acid-catalyzed cyclization, whereas the target compound’s synthesis (unreported in evidence) likely requires multi-step reactions due to its complex triazolopyridazine-piperazine architecture.
Key Observations :
- Therapeutic vs. Carcinogenic Profiles: Unlike carcinogenic heterocyclic amines like IQ (2-aminO-3-methylimidazo[4,5-f]quinoline), the target compound’s triazolopyridazine scaffold is engineered for therapeutic applications, likely minimizing genotoxic risks .
- Substituent Impact: The 3,5-dimethylphenoxy group may reduce metabolic activation pathways associated with toxicity, contrasting with simpler alkyl/alkoxy groups in pyrazolines, which may undergo oxidation to reactive intermediates .
Analytical and Spectroscopic Comparisons
The 1H-NMR data for pyrazoline derivatives (e.g., δ3.75 for -OCH3 in 1h) highlight distinct electronic environments compared to the target compound’s dimethylphenoxy and triazolopyridazine protons. The absence of spectral data for the target compound underscores the need for further characterization, such as FT-IR or 13C-NMR, to confirm functional groups and regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
